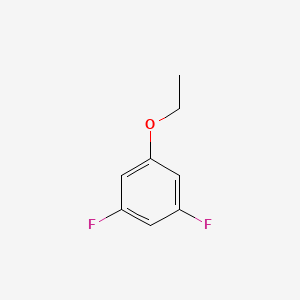

1,3-二氟-5-乙氧基苯

描述

1,3-Difluoro-5-ethoxybenzene is a chemical compound with the CAS Number: 144891-25-8 . It is a versatile compound with potential applications in various fields of scientific research.

Synthesis Analysis

The synthesis of such compounds typically involves reactions at the benzylic position, which can include free radical bromination, nucleophilic substitution, and oxidation . The exact synthesis process for 1,3-Difluoro-5-ethoxybenzene is not specified in the available resources.科学研究应用

化学合成

1,3-二氟-5-乙氧基苯用于化学合成 . 它的分子量为 158.15,其 IUPAC 名称为 1-乙氧基-3,5-二氟苯 .

电化学合成

该化合物用于功能化 gem-二氟烯烃的电化学合成 . 该过程涉及 α-三氟甲基烯烃的脱氟烷基化反应 . 该反应使用多种烷基来源(包括有机卤化物、N-羟基邻苯二甲酰亚胺 (NHP) 酯和卡特里茨基盐)制备功能化 gem-二氟烯烃 . 该方法具有许多合成优势,包括条件温和、操作简单、放大方便 .

药物发现

gem-二氟烯烃(可以使用 1,3-二氟-5-乙氧基苯合成)是许多生物活性分子和候选药物中存在的特权结构单元 . 这种官能团具有独特的特性,影响有机分子的代谢稳定性、吸收性和亲脂性 . 氟的强电负性以及 gem-二氟乙烯基部分的化学反应性使 gem-二氟烯烃成为强大的亲电试剂,可以作为特定酶的不可逆抑制剂 . 此外,由于 gem-二氟烯烃是羰基 (醛和酮) 的生物等排体,它们可以模拟羰基的化学反应性,为药物发现流程提供新的机会 .

作用机制

Target of Action

1,3-Difluoro-5-ethoxybenzene is a chemical compound with the molecular formula C8H8F2O . It’s important to note that the targets of a compound can vary depending on its structure and the biological system in which it is introduced.

Mode of Action

It is known that benzene derivatives can undergo electrophilic aromatic substitution . In this process, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Benzene and its derivatives are known to be involved in various biochemical reactions, including electrophilic aromatic substitution .

属性

IUPAC Name |

1-ethoxy-3,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXQULWBLWHMSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3,5-dimethyl-1H-pyrazol-1-yl)[4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]methanone](/img/structure/B2357021.png)

![methyl 5-{[(3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]methyl}-2-furoate](/img/structure/B2357022.png)

![8-(3,4-dimethoxyphenethyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357024.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate](/img/structure/B2357025.png)

![2-(3,4-dimethoxyphenyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2357033.png)

![N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2357037.png)

![methyl (2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B2357038.png)